molecular formula C15H10F3N3O2 B2531915 N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide CAS No. 830350-75-9

N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide

Cat. No.: B2531915
CAS No.: 830350-75-9
M. Wt: 321.259
InChI Key: MHSAFKYEYVQVEG-UHFFFAOYSA-N
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Description

The compound is a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring . The trifluoromethoxy group attached to the phenyl ring is a common substituent in bioactive compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzimidazole core with a trifluoromethoxyphenyl group attached. The exact structure would depend on the position of this attachment .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the presence of the trifluoromethoxy group, which can affect the reactivity of the benzimidazole core .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and stability .

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activity

  • Novel benzimidazole derivatives, including structures related to N-[4-(trifluoromethoxy)phenyl]-1H-benzimidazole-6-carboxamide, have been synthesized and evaluated for antimicrobial activity. These derivatives showed significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans and Aspergillus niger (Padalkar et al., 2014).

Cytotoxic Activity

  • Carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and pyrido[3',2':4,5]imidazo[2,1-a]isoquinoline were synthesized and showed considerable cytotoxic activity against various cancer cell lines, highlighting the potential for anticancer applications of related compounds (Deady et al., 2000).

Polymer Synthesis and Properties

  • The synthesis of soluble polyimides from unsymmetrical diamines containing benzimidazole rings and trifluoromethyl pendent groups has been reported. These polymers exhibited high glass transition temperatures, thermal stability, and mechanical properties, making them suitable for advanced material applications (Choi et al., 2008).

Optimization for Biological Applications

  • Optimization studies have led to the development of potent PARP inhibitors with single-digit nanomolar cellular potency. Such compounds, related to this compound, offer valuable insights into designing more effective therapeutic agents (Penning et al., 2010).

Biochemical Analysis

Biochemical Properties

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as soluble epoxide hydrolase (sEH), by forming stable complexes with the enzyme’s active site . The interaction between N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide and sEH involves hydrogen bonding and hydrophobic interactions, which contribute to its inhibitory potency.

Cellular Effects

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exerts significant effects on various types of cells and cellular processes. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the expression of genes involved in inflammatory responses and oxidative stress . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide has been shown to affect mitochondrial function by disrupting ATP synthesis, leading to alterations in cellular energy metabolism .

Molecular Mechanism

The molecular mechanism of action of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active site of sEH, inhibiting its enzymatic activity and preventing the hydrolysis of epoxides to diols . The inhibition of sEH by N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide leads to the accumulation of epoxides, which can exert various biological effects, including anti-inflammatory and cardioprotective actions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under extreme pH or temperature conditions . Long-term studies have shown that N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can have sustained effects on cellular function, including prolonged inhibition of sEH activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and protecting against oxidative stress . At high doses, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the compound’s efficacy and safety are dose-dependent.

Metabolic Pathways

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . The metabolic flux of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can influence the levels of its metabolites, which may have distinct biological activities.

Transport and Distribution

The transport and distribution of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which facilitate its accumulation in specific tissues . Additionally, N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide can bind to plasma proteins, affecting its bioavailability and distribution.

Subcellular Localization

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide exhibits specific subcellular localization, which can influence its activity and function. This compound is predominantly localized in the cytoplasm and mitochondria, where it interacts with target enzymes and proteins . The subcellular localization of N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

Properties

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)23-11-4-2-10(3-5-11)21-14(22)9-1-6-12-13(7-9)20-8-19-12/h1-8H,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSAFKYEYVQVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)N=CN3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601326702
Record name N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197009
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

830350-75-9
Record name N-[4-(trifluoromethoxy)phenyl]-3H-benzimidazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601326702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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